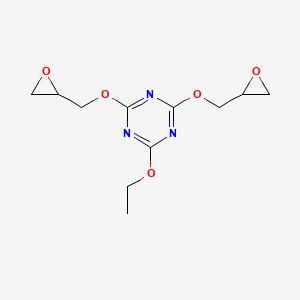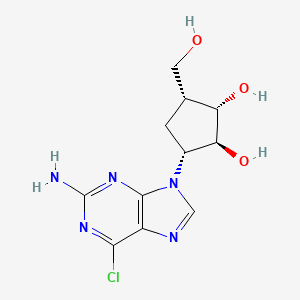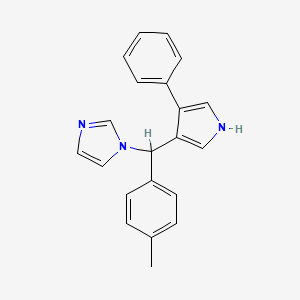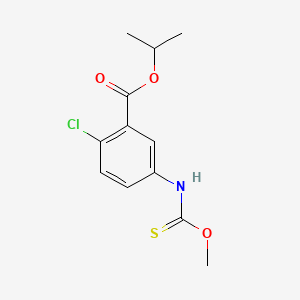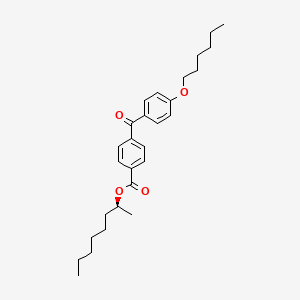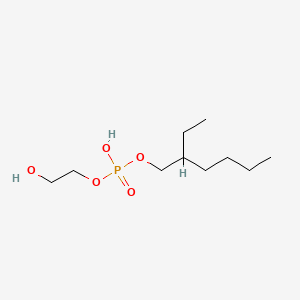
2-Ethylhexyl 2-hydroxyethyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 2-hydroxyethyl hydrogen phosphate is an organophosphorus compound with the chemical formula C10H23O5P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexyl 2-hydroxyethyl hydrogen phosphate typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride, followed by hydrolysis. The reaction conditions often include the use of a solvent such as toluene and a catalyst like pyridine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pressure, and reaction time to optimize the production .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 2-hydroxyethyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various phosphoric acid esters and organophosphorus compounds, which have applications in different industries .
Scientific Research Applications
2-Ethylhexyl 2-hydroxyethyl hydrogen phosphate is used in several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It serves as a surfactant and emulsifier in biological studies.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used as a lubricant additive, antiwear additive, and in the extraction of rare earth metals .
Mechanism of Action
The mechanism of action of 2-ethylhexyl 2-hydroxyethyl hydrogen phosphate involves its interaction with molecular targets such as enzymes and cell membranes. It can modulate the activity of enzymes by binding to their active sites or altering their conformation. Additionally, it can integrate into cell membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) hydrogen phosphate
- Di(2-ethylhexyl) phosphate
- Tris(2-ethylhexyl) phosphate
Uniqueness
Compared to similar compounds, 2-ethylhexyl 2-hydroxyethyl hydrogen phosphate has unique properties due to the presence of both 2-ethylhexyl and 2-hydroxyethyl groups. This dual functionality allows it to act as both a surfactant and a reagent in various chemical reactions, making it versatile in its applications .
Properties
CAS No. |
85909-40-6 |
|---|---|
Molecular Formula |
C10H23O5P |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-ethylhexyl 2-hydroxyethyl hydrogen phosphate |
InChI |
InChI=1S/C10H23O5P/c1-3-5-6-10(4-2)9-15-16(12,13)14-8-7-11/h10-11H,3-9H2,1-2H3,(H,12,13) |
InChI Key |
VCSZVNWYOBIYIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)(O)OCCO |
Related CAS |
41205-89-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



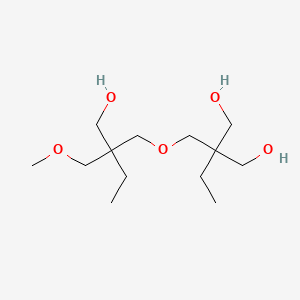


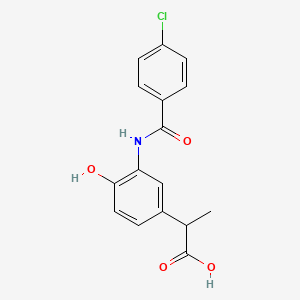
![Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate](/img/structure/B12675227.png)
